2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one
Overview
Description
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrazino[1,2-C]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one typically involves cyclization reactions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although specific industrial processes are not widely documented.
Chemical Reactions Analysis
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the heterocyclic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2,7-Dimethyloctahydro-6H-pyrazino[1,2-C]pyrimidin-6-one can be compared with other pyrazino[1,2-C]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,7-dimethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-10-5-6-12-8(7-10)3-4-11(2)9(12)13/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOWLJXPRXGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)CCN(C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483198 | |
Record name | 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-25-1 | |
Record name | 2,7-Dimethyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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